molecular formula C13H16N2O3 B2580082 N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide CAS No. 1043390-24-4

N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide

Cat. No.: B2580082
CAS No.: 1043390-24-4
M. Wt: 248.282
InChI Key: ZRLJCUGVVOSVKU-VOTSOKGWSA-N
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Description

N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide is a synthetic acetamidochalcone derivative characterized by a dimethylamino-substituted propenoyl group at position 4 and a hydroxyl group at position 3 of the phenyl ring. The dimethylamino group on the propenoyl chain and the hydroxyl group at position 3 are critical for modulating solubility, hydrogen bonding, and intermolecular interactions .

Properties

IUPAC Name

N-[4-[(E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)14-10-4-5-11(13(18)8-10)12(17)6-7-15(2)3/h4-8,18H,1-3H3,(H,14,16)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLJCUGVVOSVKU-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)C=CN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)/C=C/N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide, also known as compound CAS 77695-59-1, is a synthetic organic compound with a complex molecular structure that suggests potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₆N₂O₃, with a molecular weight of approximately 248.28 g/mol. The compound features several functional groups, including:

  • Dimethylamino group : Contributes to its reactivity and potential interactions with biological targets.
  • Hydroxyphenyl group : May enhance antioxidant properties and influence binding affinities.
  • Acetamide moiety : Impacts solubility and pharmacokinetics.

The InChI code for this compound is InChI=1S/C13H16N2O3/c1-9(16)14-10-4-5-12(17)11(8-10)13(18)6-7-15(2)3/h4-8,17H,1-3H3,(H,14,16)/b7-6+, which provides a unique identifier for its chemical structure.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry. Key findings include:

  • Antioxidant Properties : The hydroxyphenyl group may provide significant antioxidant activity, which is crucial in preventing oxidative stress in cells.
  • Cytotoxicity Studies : Preliminary studies have shown that the compound has selective cytotoxic effects against certain cancer cell lines while exhibiting low toxicity to normal human cells. This selectivity is essential for developing anticancer agents.
  • Binding Affinities : Interaction studies suggest that this compound can bind to various biological targets, potentially influencing pathways involved in cell proliferation and apoptosis.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions : Combining the appropriate amine and acyl components under controlled conditions.
  • Functional Group Modifications : Utilizing reagents that selectively modify the dimethylamino or hydroxy groups to enhance biological activity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberKey Features
N-(4-hydroxyphenyl)acetamide1056165-71-9Lacks dimethylamino group; simpler structure
N-(2-hydroxyphenyl)acetamide13440358Similar acetamide structure; different hydroxyl positioning
DimethylaminopropenamideNot specifiedContains dimethylamino but lacks phenolic components

This table highlights how the combination of functional groups in this compound may contribute to its distinct biological properties compared to related compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of compounds related to this compound. For instance:

  • Analgesic Activity : A study comparing various acetamides showed that those with similar structures exhibited analgesic effects without significant hepatotoxicity, indicating a favorable safety profile for further development .
  • Metabolic Pathways : Research into cytochrome P450 metabolism suggests that the compound may have a lower potential for drug-drug interactions compared to traditional analgesics like acetaminophen .

Scientific Research Applications

Medicinal Chemistry

N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide has been investigated for its potential as a therapeutic agent. Its structural features suggest possible applications in the following areas:

  • Anticancer Activity : The compound's ability to interact with various biological targets makes it a candidate for cancer therapeutics. Studies have shown that similar compounds exhibit significant anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation .
  • Antibacterial Properties : Research indicates that derivatives of this compound may possess antibacterial activity against various pathogens. Comparative studies have highlighted the importance of functional group positioning in enhancing bioactivity against Gram-positive and Gram-negative bacteria .
  • Analgesic Effects : The compound's structural similarities to known analgesics suggest potential pain-relieving properties without hepatotoxicity. This aspect is particularly relevant for developing safer analgesic alternatives .

Synthesis and Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions : These reactions are crucial for forming the acetamide linkage.
  • Functional Group Modifications : Techniques such as alkylation and acylation are employed to introduce the dimethylamino and hydroxy groups.

Improvements in synthetic methodologies are ongoing to enhance yield and reduce environmental impact, focusing on greener chemistry practices.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Substituent Comparisons
Compound Name Substituent on Propenoyl Chain Substituent on Phenyl Ring Key Properties
Target Compound : N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide Dimethylamino (-N(CH₃)₂) 3-OH, 4-acetamide Hydroxyl enhances H-bonding; dimethylamino increases electron density
Compound 7 () 4-(Dimethylamino)phenyl 4-acetamide Strong antinociceptive activity (72% yield; m.p. 150.9–154.7°C)
ChN(CH₃)₂ () 4-(Dimethylamino)phenyl 4-acetamide High two-photon absorption; fluorescence anisotropy = 0.32
Compound 6 () 4-Nitrophenyl 4-acetamide Most potent antinociceptive agent (ED₅₀ = 12 mg/kg)
ChBr () 4-Bromophenyl 4-acetamide Reduced nonlinear optical activity due to electron-withdrawing Br
Compound Dimethylamino (-N(CH₃)₂) 4-acetamide (no OH) Lower polarity; used in research (solubility: 10 mM in DMSO)

Physicochemical and Spectroscopic Properties

Table 2: Physical and Spectroscopic Data
Compound Melting Point (°C) IR Peaks (cm⁻¹) ¹H-NMR (δ, ppm) Biological Activity (ED₅₀)
Target Compound Not reported Expected: ~1684 (C=O), 1646 Predicted: 7.59–8.08 (Ar), 2.96 (N-CH₃) Not tested
Compound 7 150.9–154.7 1684 (-NH-C=O), 1646 (-C=O) 7.59 (Hα), 7.62 (Hβ), 2.96 (N-CH₃) 15 mg/kg (writhing test)
ChN(CH₃)₂ Not reported 1645 (C=O), 1595 (C=C) Not reported N/A (optical studies)
Compound 6 Not reported Similar to Compound 7 Not reported 12 mg/kg

Key Observations :

  • The hydroxyl group in the target compound likely improves aqueous solubility compared to non-hydroxylated analogs (e.g., compound) .
  • Compound 7 and ChN(CH₃)₂ exhibit strong antinociceptive and optical activities, respectively, due to the electron-donating dimethylamino group .
  • Nitro-substituted analogs (e.g., Compound 6) show superior antinociceptive potency, attributed to enhanced electron-withdrawing effects .

Q & A

What are the key synthetic methodologies for preparing N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide, and how can reaction conditions be optimized?

Basic Research Focus : Synthesis and optimization.
Methodological Guidance :

  • Carbodiimide Coupling : A common approach involves coupling 3,4-dichlorophenylacetic acid derivatives with amino-substituted phenols using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) in dichloromethane under triethylamine catalysis at low temperatures (273 K). Post-reaction, extraction and crystallization (e.g., from methylene chloride) yield pure compounds .
  • Chalcone Formation : For the enoyl group, Claisen-Schmidt condensation between acetamide-bearing aldehydes and ketones in basic conditions (e.g., NaOH/ethanol) can introduce the α,β-unsaturated carbonyl moiety. Monitoring reaction progress via TLC or HPLC ensures optimal yields .
  • Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization for high-purity products.

How can researchers characterize conformational flexibility and hydrogen bonding in this compound using crystallography?

Advanced Research Focus : Structural analysis.
Methodological Guidance :

  • Single-Crystal X-Ray Diffraction : Crystallize the compound (e.g., from methylene chloride) and analyze asymmetric units to identify conformational differences. For example, dihedral angles between aromatic rings (e.g., 54.8° vs. 77.5°) reveal steric and electronic effects .
  • Hydrogen Bonding Networks : Identify N–H⋯O interactions forming R₂²(10) dimer motifs. Refinement software (e.g., SHELXL) can model H-atom positions and quantify bond distances (e.g., N–H = 0.88 Å) .
  • Comparative Analysis : Compare with analogs like N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide to assess how substituents influence packing and stability .

What in vivo models are suitable for evaluating the antinociceptive efficacy of this compound, and how do results compare to reference drugs?

Advanced Research Focus : Pharmacological evaluation.
Methodological Guidance :

  • Writhing Test : Administer intraperitoneally in mice (dose range: 10–100 mg/kg) and count acetic acid-induced abdominal contractions. Compare inhibition rates to acetaminophen and acetylsalicylic acid. For example, related chalcones showed 32–34-fold higher potency than standard drugs .
  • Formalin Test : Measure licking/biting behavior in Phase II (15–30 min post-injection). Dose-dependent inhibition indicates central and peripheral analgesic mechanisms .
  • Capsaicin-Induced Pain : Assess neurogenic pain response suppression. Use statistical tools (e.g., ANOVA) to validate significance (p < 0.05) .

How can researchers resolve discrepancies in HPLC purity analyses caused by related substances?

Basic Research Focus : Analytical chemistry.
Methodological Guidance :

  • Mobile Phase Optimization : Use water-acetonitrile gradients (e.g., 6.5:43.5 v/v) to separate N-(3-hydroxyphenyl)acetamide impurities. Adjust pH with 0.1% trifluoroacetic acid to enhance peak resolution .
  • Column Selection : C18 columns (e.g., Agilent ZORBAX) provide better retention for polar amides. Set detection at 254 nm to capture UV-active groups .
  • Validation : Perform spike-and-recovery experiments with synthetic impurities (e.g., 0.1% w/w) to confirm method robustness .

What strategies improve the stability of the α,β-unsaturated ketone moiety during storage?

Advanced Research Focus : Stability studies.
Methodological Guidance :

  • Light and Oxygen Protection : Store in amber vials under nitrogen or argon. Add antioxidants (e.g., BHT at 0.01% w/w) to prevent radical-mediated degradation .
  • Temperature Control : Keep at –20°C for long-term storage. Conduct accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life .
  • Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to maintain structural integrity .

How does the dimethylamino group influence the compound’s solubility and bioavailability?

Basic Research Focus : Physicochemical profiling.
Methodological Guidance :

  • LogP Determination : Use shake-flask method (octanol/water) to measure hydrophobicity. The dimethylamino group likely reduces LogP, enhancing aqueous solubility .
  • Salt Formation : React with maleic acid to form water-soluble salts (e.g., bis[(2E)-3-carboxyprop-2-enoate]), improving oral bioavailability .
  • Permeability Assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption. Compare with passive diffusion controls .

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